molecular formula C11H20O2S B1474759 (1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 1690219-59-0

(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol

Cat. No.: B1474759
CAS No.: 1690219-59-0
M. Wt: 216.34 g/mol
InChI Key: VDORXFQXKQKWLH-YIYTYNFBSA-N
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Description

(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H20O2S and its molecular weight is 216.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation leads to various products with different oxidation states and functional groups, including 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-ol, among others. These products are significant in the chemical industry, serving as intermediates. Controllable and selective catalytic oxidation of cyclohexene is synthetically valuable, aiming for targeted products through specific oxidation reactions (Cao et al., 2018).

Green Extraction of Natural Products

2-Methyloxolane (2-MeOx), a bio-based solvent, has been explored as a sustainable alternative to hexane for extracting natural products and food ingredients. Its effectiveness, coupled with a detailed toxicological profile and minimal environmental impacts, underscores its potential in modern plant-based chemistry, promoting environmentally and economically viable extraction processes (Rapinel et al., 2020).

Sulfonamide Research and Applications

Sulfonamides, incorporating the primary sulfonamide moiety, have been explored for various clinical uses, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Recent patents have focused on sulfonamide carbonic anhydrase inhibitors with applications as antiglaucoma agents and antitumor agents, demonstrating the chemical group's versatility and potential in addressing various health conditions (Carta et al., 2012).

Biopolymer Modification for Drug Delivery

Chemical modification of xylan into biopolymer ethers and esters with specific functional groups can lead to materials with unique properties. These modifications have potential applications in drug delivery, where xylan derivatives may form nanoparticles for targeted delivery mechanisms, illustrating the intersection of chemical modification and biomedical applications (Petzold-Welcke et al., 2014).

Properties

IUPAC Name

(1S,2S)-2-(2-methyloxolan-3-yl)sulfanylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h8-12H,2-7H2,1H3/t8?,9-,10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDORXFQXKQKWLH-YIYTYNFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)SC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(CCO1)S[C@H]2CCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 2
(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 3
(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 4
(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 5
(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 6
(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol

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